REACTION_CXSMILES
|
[Na].Cl.[NH2:3]O.[F:5][C:6]([CH3:14])([CH3:13])[C:7]([O:11]C)=[CH:8][C:9]#[N:10].Cl.[OH-].[Na+]>CO.O>[F:5][C:6]([C:7]1[O:11][N:10]=[C:9]([NH2:3])[CH:8]=1)([CH3:14])[CH3:13] |f:1.2,5.6,^1:0|
|
Name
|
|
Quantity
|
438 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
4-fluoro-3-methoxy-4-methylpent-2-enenitrile
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=CC#N)OC)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After all metal had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 70° C. for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at 80° C. for 30 mins
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange foam which
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 12% ethyl acetate in hexanes to 100% ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(C)C1=CC(=NO1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |